molecular formula C11H11N3O B3055878 3-Methoxy-5-phenylpyrazin-2-amine CAS No. 67602-06-6

3-Methoxy-5-phenylpyrazin-2-amine

Cat. No.: B3055878
CAS No.: 67602-06-6
M. Wt: 201.22 g/mol
InChI Key: SBRMNOIHSDNWNU-UHFFFAOYSA-N
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Description

3-Methoxy-5-phenylpyrazin-2-amine (CAS 67602-06-6) is a high-purity pyrazine-based chemical intermediate with a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol . This compound is intended for research and manufacturing applications only and is not intended for diagnostic or therapeutic uses. This compound is of significant interest in agrochemical research. It serves as a key structural motif in the exploration of novel N-(5-phenylpyrazin-2-yl)-benzamide derivatives . Research indicates that these derivatives exhibit potent and specific insecticidal activity against lepidopteran pests, such as Plutella xylostella and Spodoptera littoralis , which are known for their capacity to rapidly develop resistance to conventional insecticides . The mechanism of action for these active derivatives has been elucidated through symptomology and genetic studies, showing that they function as inhibitors of chitin biosynthesis . This makes the this compound scaffold a valuable starting point for the development of new insecticide classes with a specific mode of action, addressing the critical need for innovative solutions in crop protection . Please note that this product is classified as a dangerous good. Safety information includes the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (May cause drowsiness or dizziness) . Researchers should handle the material with appropriate precautions and store it sealed in a dry environment, ideally between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-phenylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-10(12)13-7-9(14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRMNOIHSDNWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452574
Record name 3-Methoxy-5-phenyl-2-pyrazinamine
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Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67602-06-6
Record name 2-Pyrazinamine, 3-methoxy-5-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67602-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-phenyl-2-pyrazinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 5 Phenylpyrazin 2 Amine

Derivatization of the Phenyl Ring

The derivatization of the phenyl ring in 3-Methoxy-5-phenylpyrazin-2-amine involves the substitution of one or more hydrogen atoms on the phenyl group with other functional groups. This process is primarily governed by the principles of electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. The reactivity and regioselectivity of these substitutions are dictated by the electronic properties of the substituent already present on the benzene (B151609) ring, which in this case is the 2-amino-3-methoxypyrazin-5-yl group.

The 2-amino-3-methoxypyrazine moiety is a complex substituent that influences the electron density of the attached phenyl ring through a combination of inductive and resonance effects. The pyrazine (B50134) ring itself is generally considered an electron-withdrawing group due to the presence of two electronegative nitrogen atoms. wikipedia.org This electron-withdrawing nature tends to deactivate the phenyl ring towards electrophilic attack.

In electrophilic aromatic substitution, the incoming electrophile is attacked by the π-electron system of the aromatic ring. masterorganicchemistry.com The rate of this reaction is enhanced by electron-donating groups and diminished by electron-withdrawing groups. wikipedia.org The position of substitution (ortho, meta, or para) is also determined by the nature of the existing substituent. organicchemistrytutor.comlibretexts.org

Considering the electron-withdrawing character of the pyrazine core, the 2-amino-3-methoxypyrazin-5-yl group is expected to be a deactivating group, making the phenyl ring less reactive towards electrophilic substitution than benzene itself. Deactivating groups generally direct incoming electrophiles to the meta position. pitt.edu This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are more destabilized by the electron-withdrawing nature of the substituent. libretexts.org

The following table summarizes the predicted outcomes for common electrophilic aromatic substitution reactions on the phenyl ring of this compound.

Reaction Reagents Predicted Major Product(s) Predicted Regioselectivity
NitrationHNO₃, H₂SO₄3-Methoxy-5-(3-nitrophenyl)pyrazin-2-aminemeta
Halogenation (Bromination)Br₂, FeBr₃3-Methoxy-5-(3-bromophenyl)pyrazin-2-aminemeta
SulfonationSO₃, H₂SO₄3-(5-(2-Aminopyrazin-3-yl))benzenesulfonic acidmeta
Friedel-Crafts AcylationRCOCl, AlCl₃1-(3-(5-Amino-6-methoxypyrazin-2-yl)phenyl)ethan-1-onemeta

Detailed Research Findings:

While specific experimental data on the derivatization of the phenyl ring of this compound is not extensively reported in publicly available literature, the principles of electrophilic aromatic substitution provide a strong predictive framework for its reactivity.

Nitration: The nitration of the phenyl ring would typically be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The nitronium ion would then be attacked by the electron-rich phenyl ring. Due to the deactivating, meta-directing nature of the pyrazinyl substituent, the major product is anticipated to be 3-Methoxy-5-(3-nitrophenyl)pyrazin-2-amine .

Halogenation: Halogenation, for instance, bromination, would be carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a strong electrophile. The reaction is expected to yield primarily 3-Methoxy-5-(3-bromophenyl)pyrazin-2-amine . The existence of 2-Amino-5-bromo-3-methoxypyrazine, where the bromine is on the pyrazine ring, suggests that direct halogenation of the pyrazine ring is also possible and may compete with phenyl ring substitution depending on the reaction conditions. sigmaaldrich.com

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) to generate the electrophile, SO₃. masterorganicchemistry.com The reaction is expected to produce 3-(5-(2-Aminopyrazin-3-yl))benzenesulfonic acid , with the sulfonic acid group at the meta position of the phenyl ring.

Friedel-Crafts Acylation: The introduction of an acyl group onto the phenyl ring can be accomplished through a Friedel-Crafts acylation reaction, using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would likely yield the meta-acylated product, for example, 1-(3-(5-Amino-6-methoxypyrazin-2-yl)phenyl)ethan-1-one when using acetyl chloride. It is important to note that the amino group on the pyrazine ring could potentially coordinate with the Lewis acid, which might interfere with the reaction.

Derivatization Strategies and Structure Activity Relationship Sar Exploration in Pyrazine Chemistry

Rational Design of 3-Methoxy-5-phenylpyrazin-2-amine Derivatives

The rational design of derivatives of this compound is a methodical process that involves the systematic alteration of its molecular structure to understand and optimize its interaction with biological targets. This process is guided by established principles of medicinal chemistry, including isosteric and bioisosteric replacements, substituent effects, and conformational analysis.

Systematic Modification of the Methoxy (B1213986) Group

The methoxy group at the 3-position of the pyrazine (B50134) ring is a critical determinant of the molecule's electronic properties and potential for hydrogen bonding. Systematic modification of this group can significantly impact the compound's biological activity.

One common strategy is to explore the impact of the size and lipophilicity of the alkoxy group. This can be achieved by synthesizing a homologous series of ethers (e.g., ethoxy, propoxy, isopropoxy, butoxy). Such modifications can influence the compound's solubility, membrane permeability, and metabolic stability. Furthermore, the introduction of bulkier alkoxy groups can probe for steric hindrance at the binding site of a biological target.

Another approach is the bioisosteric replacement of the methoxy group with other functionalities that can act as hydrogen bond acceptors. Examples include hydroxymethyl, aminomethyl, or small alkylthio groups. These changes can alter the hydrogen bonding capacity and electronic nature of the substituent, potentially leading to improved binding affinity or selectivity.

Modification Rationale Potential Impact
O-Demethylation to HydroxylIntroduce hydrogen bond donor capabilityAltered binding mode, potential for new interactions
Homologation (Ethoxy, Propoxy)Increase lipophilicity and steric bulkImproved membrane permeability, potential for steric clashes
Introduction of Polar GroupsEnhance aqueous solubilityImproved pharmacokinetic properties
Bioisosteric Replacement (e.g., -SCH3, -NHCH3)Modulate electronic and steric propertiesAltered target affinity and selectivity

Variational Studies on the Phenyl Ring Substituents

A common approach is to introduce a variety of substituents at the ortho, meta, and para positions of the phenyl ring. These substituents can range from electron-donating groups (e.g., methyl, methoxy) to electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl). This systematic variation allows for the mapping of the electronic requirements of the binding pocket. For instance, the introduction of a halogen atom can also introduce a potential halogen bond interaction, which can enhance binding affinity.

Furthermore, the size and shape of the substituent can be varied to probe the steric tolerance of the binding site. The use of bulky groups like tert-butyl or the introduction of additional rings can provide insights into the size and shape of the binding pocket.

Position Substituent Electronic Effect Steric Effect Rationale
Para-F, -Cl, -BrElectron-withdrawingMinimalExplore halogen bonding, modulate electronics
Para-CH3, -OCH3Electron-donatingModerateEnhance electron density, probe for hydrophobic pockets
Meta-CF3, -CNStrong electron-withdrawingModerateSignificantly alter electronic properties
Ortho-F, -ClElectron-withdrawingCan induce conformational changesInvestigate steric tolerance near the pyrazine core

Functionalization of the Amino Group

The amino group at the 2-position of the pyrazine ring is a key site for functionalization, as it can act as a hydrogen bond donor and a nucleophile for further chemical modifications. imist.ma

Acylation of the amino group to form amides is a common strategy. This can introduce a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The resulting amides can participate in different hydrogen bonding patterns compared to the primary amine and can be used to probe for specific interactions within a binding site.

Alkylation of the amino group to form secondary or tertiary amines is another avenue for derivatization. This can alter the basicity and lipophilicity of the molecule. Furthermore, the amino group can be used as a handle to link the pyrazine core to other molecular fragments, creating hybrid molecules with potentially novel biological activities.

Modification Resulting Functional Group Rationale
AcylationAmideIntroduce hydrogen bond acceptors, explore new binding interactions
SulfonylationSulfonamideIntroduce a tetrahedral geometry and strong hydrogen bond acceptors
AlkylationSecondary/Tertiary AmineModulate basicity and lipophilicity
Reductive AminationSubstituted AmineIntroduce a variety of alkyl or aryl substituents

Impact of Substituent Electronic and Steric Effects on Pyrazine Scaffold Properties

The electronic and steric effects of substituents on the pyrazine scaffold play a crucial role in determining its chemical reactivity, physical properties, and biological activity. nih.govnih.gov The electron-deficient nature of the pyrazine ring is influenced by the nature of the substituents it carries.

Steric effects, arising from the size of the substituents, can influence the conformation of the molecule and its ability to fit into a binding pocket. youtube.com Bulky substituents can cause steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation.

Conformational Analysis and Intermolecular Interactions of Pyrazine Scaffolds

The three-dimensional conformation of this compound and its derivatives is critical for their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how it might interact with a biological target.

The rotational barrier around the bond connecting the phenyl ring to the pyrazine core determines the relative orientation of these two rings. This dihedral angle can be influenced by the nature of the substituents on both rings. Intramolecular hydrogen bonding between the amino group and the methoxy group or a substituent on the phenyl ring can also play a significant role in stabilizing a particular conformation.

Intermolecular interactions, particularly hydrogen bonds, are fundamental to the binding of pyrazine derivatives to their biological targets. The 2-amino group and the nitrogen atoms in the pyrazine ring are potential hydrogen bond donors and acceptors, respectively. nih.govmdpi.com The methoxy group can also act as a hydrogen bond acceptor. Understanding and optimizing these interactions are key to designing potent and selective inhibitors.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 3-Methoxy-5-phenylpyrazin-2-amine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: The protons on the phenyl ring and the pyrazine (B50134) ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The splitting patterns of these signals would provide information about the substitution pattern on the rings.

Amine Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is often observed in the δ 4.5-5.5 ppm range.

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum, around δ 3.8-4.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments.

Aromatic Carbons: The carbon atoms of the phenyl and pyrazine rings would generate signals in the δ 110-160 ppm region. chemicalbook.comdocbrown.info The carbon attached to the methoxy group and the amine group would have distinct chemical shifts influenced by these substituents.

Methoxy Carbon: The carbon of the methoxy group is expected to produce a signal in the δ 50-60 ppm range. chemicalbook.com

A summary of predicted NMR data is presented below.

¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
-NH₂ (Amine)Broad singlet, ~4.5-5.5
-OCH₃ (Methoxy)Singlet, ~3.8-4.0
Ar-H (Phenyl & Pyrazine)Multiplets, ~7.0-8.5
¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
-OCH₃ (Methoxy)~50-60
Ar-C (Aromatic)~110-160

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by detecting the vibrations of their bonds.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group would show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹. libretexts.org This is a key indicator of the primary amine functionality.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazine and phenyl rings are expected in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: The C-O bond of the methoxy group (an aryl alkyl ether) would exhibit a strong absorption band, typically in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1075 cm⁻¹ (symmetric stretch).

IR Absorption Data
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3300-3500 (two bands)
Aromatic C-H Stretch>3000
C=N, C=C Stretch (Aromatic)1450-1600
C-O Stretch (Aryl Ether)1200-1275 and 1020-1075

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions, which govern the packing of molecules in the crystal lattice. For this compound, key potential interactions include:

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor. It could form hydrogen bonds with the nitrogen atoms of the pyrazine ring or the oxygen atom of the methoxy group of neighboring molecules.

π-π Stacking: The electron-rich phenyl and pyrazine rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₁N₃O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The calculated monoisotopic mass is approximately 201.0902 Da.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Predicted fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group to give a [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the pyrazine ring.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₁H₁₁N₃O. This serves as a fundamental check of the compound's stoichiometry and purity.

Elemental Analysis Data
Element Theoretical Percentage (%)
Carbon (C)65.66
Hydrogen (H)5.51
Nitrogen (N)20.88
Oxygen (O)7.95

Computational Chemistry and Theoretical Modeling of 3 Methoxy 5 Phenylpyrazin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methoxy-5-phenylpyrazin-2-amine, DFT calculations provide fundamental insights into its molecular properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy corresponds to the electron affinity and the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For aminopyrazine derivatives, the presence of both electron-donating (amino, methoxy) and electron-withdrawing (phenyl, pyrazine (B50134) ring) groups can significantly influence the energies of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

ParameterIllustrative Value (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE) 4.6
Ionization Energy (I ≈ -EHOMO)5.8
Electron Affinity (A ≈ -ELUMO)1.2

Note: These values are illustrative and based on general trends for similar aromatic amines and pyrazine derivatives.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Electronegativity (χ) measures the power of a molecule to attract electrons and is given by χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These parameters are invaluable for predicting how the molecule will behave in different chemical environments and reactions.

Table 2: Illustrative Chemical Reactivity Parameters for this compound

ParameterIllustrative Value
Chemical Hardness (η)2.3 eV
Chemical Softness (S)0.43 eV⁻¹
Electronegativity (χ)3.5 eV
Electrophilicity Index (ω)2.66 eV

Note: These values are illustrative and derived from the example HOMO/LUMO energies in Table 1.

Molecular Dynamics Simulations for Conformational Sampling

The phenyl and methoxy (B1213986) groups attached to the pyrazine core of this compound are not fixed in space and can rotate around their single bonds. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. By simulating the movement of atoms over time, MD provides insights into the preferred spatial arrangements (conformers) and the flexibility of the molecule. This information is critical for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site. For instance, MD simulations could reveal the most stable dihedral angles between the pyrazine and phenyl rings.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations, particularly using DFT, can be used to model potential chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. This is crucial for understanding metabolic transformations the molecule might undergo or for designing synthetic routes. For example, these calculations could predict the most likely sites for electrophilic or nucleophilic attack on the molecule.

Ligand-Scaffold Interaction Modeling and Docking Studies (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. glpbio.com In the context of drug design, docking is used to predict how a ligand, such as this compound, might interact with a protein target.

The general principles of docking studies involve:

Preparation of the Ligand and Receptor: The 3D structures of the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.

Defining the Binding Site: A specific region on the protein where the ligand is expected to bind is defined.

Sampling Conformational Space: The docking algorithm systematically explores different orientations and conformations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the pyrazine derivative and the amino acid residues of the protein, providing a rational basis for designing more potent and selective analogs. glpbio.commaterialsciencejournal.org

Advanced Research Applications of 3 Methoxy 5 Phenylpyrazin 2 Amine and Its Derivatives in Chemical Sciences

Utilization as Synthetic Intermediates and Building Blocks for Complex Molecules

The aminopyrazine scaffold, particularly functionalized variants like 3-Methoxy-5-phenylpyrazin-2-amine, represents a valuable class of heterocyclic building blocks in organic synthesis. The inherent reactivity of the pyrazine (B50134) ring system, combined with the functional handles provided by the amino and methoxy (B1213986) groups, allows for extensive chemical modification and elaboration into more complex molecular architectures.

A key application of these intermediates is in the synthesis of novel carboxamide derivatives. Research has demonstrated the synthesis of a wide array of N-substituted 3-aminopyrazine-2-carboxamides, which have been evaluated for potential antimicrobial activities. nih.gov The synthetic strategy often involves a two-step process. First, a precursor like methyl 3-aminopyrazine-2-carboxylate is prepared in bulk. nih.gov This intermediate is then reacted with various primary or secondary amines to form the final amide products. nih.gov This modular approach enables the creation of large libraries of compounds from a common core structure, facilitating structure-activity relationship (SAR) studies. The reaction to form the amide can be achieved through methods such as microwave irradiation, which often improves reaction times and yields. nih.gov

The versatility of the aminopyrazine core as a synthetic intermediate is further highlighted by its use in palladium-catalyzed cross-coupling reactions. These modern synthetic methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse substituents to the heterocyclic ring. For instance, related heterocyclic systems can be functionalized using Suzuki or Stille coupling reactions to introduce new aryl or heteroaryl groups, significantly expanding the chemical space accessible from a single intermediate. mdpi.comresearchgate.net This capability is crucial for tuning the steric and electronic properties of the final molecules to optimize them for specific applications.

Development of Chemical Probes for Mechanistic Investigations

Aminopyrazine derivatives are increasingly being explored for their potential in elucidating complex biological mechanisms, particularly those related to oxidative stress. The discovery that coelenteramine, a natural 2-amino-1,4-pyrazine derivative and a metabolite of the bioluminescent molecule coelenterazine, possesses significant antioxidant properties has catalyzed this field of research. nih.gov This finding has spurred the development of synthetic aminopyrazines as potential therapeutic agents and as chemical probes to study the mechanisms of action of antioxidants. nih.gov

These synthetic derivatives have been investigated for their ability to counteract reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Research has shown that certain aminopyrazines are effective inhibitors of lipid peroxidation and efficient quenchers of damaging species like peroxynitrite. nih.gov By using these compounds, researchers can probe the role of oxidative stress in various cellular processes and disease models. For example, aminopyrazine derivatives have been shown to protect low-density lipoproteins (LDL) and cellular components like membranes and DNA from damage induced by oxidative stressors. nih.gov Their demonstrated activity in in vivo models, such as protecting against ischemia-reperfusion injury, further underscores their value as tools for mechanistic studies in complex biological systems. nih.gov The core structure allows for systematic modification, enabling researchers to correlate specific structural features with antioxidant activity and to develop more potent and selective probes.

Exploration of Electronic and Nonlinear Optical Properties

The pyrazine ring is an electron-deficient system, which makes it an excellent core component for the design of chromophores with nonlinear optical (NLO) properties. When combined with electron-donating groups (D) and electron-accepting groups (A) in a D-π-A architecture, pyrazine derivatives can exhibit significant second- and third-order NLO responses. The this compound structure contains inherent electron-donating groups (amino, methoxy) and a π-conjugated system (the phenyl ring), making its derivatives prime candidates for NLO materials.

Research into X-shaped pyrazine derivatives, where donor and acceptor groups are placed at various positions on the ring, has provided fundamental insights into the structure-property relationships governing NLO activity. rsc.orgrsc.org The relative positions of the substituents dramatically influence the nature of the NLO response. rsc.orgrsc.org For example, placing donor groups at the 2 and 3 positions can result in a response that is primarily dipolar, while placing them at the 2 and 6 positions can lead to a more octupolar response. rsc.org These properties are investigated experimentally using techniques like Hyper-Rayleigh Scattering (HRS) and are supported by theoretical Density Functional Theory (DFT) calculations. rsc.orgrsc.org

DFT calculations are a powerful tool for predicting the electronic properties of these molecules, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the first hyperpolarizability (β), which is the molecular property responsible for second-order NLO effects. researchgate.netresearchgate.net These calculations help rationalize experimental observations, such as how intramolecular charge transfer from donor to acceptor groups upon excitation gives rise to the NLO response. nih.gov The development of these molecules extends to material science, where pyrazine-based NLO chromophores have been incorporated into polymer matrices like polyurethane to create stable and processable optical materials for potential applications in optical switching and data storage. nih.gov

Table 1. Summary of Research Findings on Pyrazine Derivatives

Research Area Key Findings Representative Techniques Reference
Synthetic Intermediates The aminopyrazine core is a versatile building block for synthesizing N-substituted carboxamide libraries with potential biological activity. Microwave-assisted synthesis, Pd-catalyzed cross-coupling. nih.gov
Mechanistic Probes Aminopyrazine derivatives, inspired by natural antioxidant coelenteramine, act as radical scavengers and protect against oxidative damage. Cellular and acellular antioxidant assays, in vivo models of oxidative stress. nih.gov
Nonlinear Optics The pyrazine ring acts as an effective core for NLO chromophores; substituent position dictates the dipolar vs. octupolar nature of the response. Hyper-Rayleigh Scattering (HRS), Density Functional Theory (DFT) calculations. rsc.orgrsc.org

Future Research Perspectives and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing efficiency, safety, and environmental benignity. For 3-Methoxy-5-phenylpyrazin-2-amine, future research will likely focus on developing more sustainable and atom-economical synthetic strategies. tandfonline.comresearchgate.net

Current synthetic methods for pyrazine (B50134) derivatives often involve multi-step procedures with potentially hazardous reagents and solvents. researchgate.netthieme-connect.com Future research should aim to overcome these limitations by exploring novel catalytic systems and reaction conditions.

Biocatalysis and fermentation are other exciting frontiers for the sustainable production of pyrazine derivatives. elsevierpure.com While the direct biosynthesis of this compound may be a long-term goal, enzymatic reactions could be employed for specific transformations, such as the introduction of the methoxy (B1213986) group or the amination of the pyrazine ring, under mild and environmentally friendly conditions.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic ApproachAdvantagesChallengesFuture Research Focus
Catalyst- and Solvent-Free Synthesis Reduced environmental impact, simplified workup. thieme-connect.comMay require higher temperatures or longer reaction times.Development of highly active and selective solid-state catalysts.
Flow Chemistry Precise control over reaction parameters, enhanced safety, easy scalability.Initial setup costs can be high.Miniaturization of flow reactors and integration of real-time analysis.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. elsevierpure.comEnzyme stability and substrate scope can be limited.Enzyme engineering and discovery of novel biocatalysts.

Advanced Mechanistic Studies on Pyrazine Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Advanced spectroscopic techniques, such as in-situ NMR and FT-IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates. chemrxiv.org This information is invaluable for understanding the reaction pathway and identifying potential side reactions.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide detailed insights into the energetics and geometries of transition states and intermediates. researchgate.net Such studies can help to rationalize experimental observations and predict the outcome of new reactions. By modeling the reaction coordinates for various synthetic routes, researchers can identify the most energetically favorable pathways and design catalysts that can lower the activation barriers.

Investigating the role of the methoxy and phenyl substituents on the reactivity of the pyrazine ring is another important area of future research. Understanding how these groups influence the electron density and steric accessibility of the pyrazine core will enable more precise control over its functionalization.

Exploration of New Derivatization Chemistries and Scaffold Modifications

The this compound scaffold offers multiple sites for further derivatization, opening up a vast chemical space for the discovery of new compounds with tailored properties. tandfonline.commdpi.com Future research will undoubtedly focus on exploring a wide range of derivatization reactions to create libraries of novel analogues.

The amino group at the 2-position is a key handle for derivatization. It can be acylated, alkylated, or used as a building block for the synthesis of more complex heterocyclic systems fused to the pyrazine ring. researchgate.net The phenyl group at the 5-position can also be modified through electrophilic substitution reactions, allowing for the introduction of a variety of functional groups that can modulate the electronic and steric properties of the molecule.

Furthermore, the pyrazine ring itself can be a target for functionalization. rsc.orgrsc.org For instance, C-H activation methodologies could be employed to introduce new substituents directly onto the pyrazine core, providing a more atom-economical approach compared to traditional cross-coupling reactions. mdpi.com

The exploration of bioisosteric replacements for the methoxy and phenyl groups could also lead to the discovery of novel compounds with improved pharmacological or material properties.

Table 2: Potential Derivatization Strategies and Their Applications

Derivatization SiteReaction TypePotential Applications
Amino Group (C2) Acylation, Sulfonylation, Urea/Thiourea formationModulation of biological activity, introduction of new pharmacophores. nih.gov
Phenyl Group (C5) Electrophilic Aromatic Substitution (e.g., nitration, halogenation)Fine-tuning of electronic properties, introduction of linking points for polymers.
Pyrazine Ring C-H Functionalization, Nucleophilic Aromatic SubstitutionAccess to novel substitution patterns, creation of advanced materials. rsc.orglifechemicals.com
Methoxy Group (C3) Ether cleavage followed by introduction of new alkoxy groupsInvestigation of structure-activity relationships, modification of solubility.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govbiorxiv.org For this compound, these computational tools can be employed at various stages of the research and development process.

In the early stages, AI and ML algorithms can be used to predict the biological activity and physicochemical properties of virtual libraries of derivatives. nih.govacs.org By training models on existing data for pyrazine-containing compounds, researchers can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources. researchgate.netgithub.com

Generative models can be used to design entirely new pyrazine-based scaffolds with desired properties. These models can learn the underlying chemical patterns from large datasets of known molecules and then generate novel structures that are likely to be active against a specific biological target or possess certain material characteristics.

Furthermore, AI can be used to optimize synthetic routes by predicting reaction outcomes and identifying the optimal reaction conditions. This can significantly accelerate the development of efficient and sustainable synthetic methods. nih.gov The use of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models will also be crucial in the early identification of potentially problematic candidates. nih.govnih.govmdpi.comekb.eg

Table 3: Application of AI and Machine Learning in Pyrazine Research

Application AreaAI/ML TechniqueExpected Outcome
Virtual Screening Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural NetworksIdentification of promising drug candidates from large virtual libraries. nih.govresearchgate.net
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Creation of novel pyrazine scaffolds with optimized properties.
Synthesis Prediction Retrosynthesis algorithms, Reaction outcome prediction modelsDesign of efficient and sustainable synthetic routes.
Property Prediction Models for predicting solubility, toxicity, and other physicochemical propertiesEarly-stage filtering of compounds with undesirable properties. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-5-phenylpyrazin-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, cyclization of substituted hydrazides using phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is a key step, as demonstrated in pyrazine derivatives . Another approach involves regioselective halogenation and chemoselective derivatization of pyrazine cores, enabling efficient 5-step protocols without chromatography . Critical parameters include solvent choice (e.g., DMF or THF), reaction time, and stoichiometric control of ammonia or methylamine for amino group incorporation.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on spectral techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon frameworks.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 231.29 for C₁₃H₁₇N₃O).
  • HPLC : Ensures purity (≥95% by reversed-phase chromatography with UV detection) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimization strategies include:

  • Temperature Control : Higher temperatures (e.g., 120°C) accelerate cyclization but may require reflux conditions to avoid decomposition .
  • Catalyst Selection : Lewis acids (e.g., Cu(II) ions) enhance regioselectivity in halogenation steps .
  • Purification : Silica gel chromatography or recrystallization improves purity, with solvent systems like ethyl acetate/hexane (3:7) for optimal separation .
    • Key Data : A 5-step synthesis achieved 85% yield using POCl₃-mediated cyclization and ammonia gas for amination .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies involve systematic substitution at the phenyl or pyrazine ring:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances receptor binding, while methoxy groups improve solubility .
  • Biological Assays : In vitro CRF-1 receptor binding assays (IC₅₀ values) and in vivo models (e.g., CRF-induced locomotor activity in rats) quantify activity .
    • Example : NGD 98-2, a derivative with 3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl) substitution, showed IC₅₀ = 12 nM for CRF-1 receptors and 10 mg/kg efficacy in stress models .

Q. How do researchers address discrepancies in reported bioactivity data for pyrazin-2-amine derivatives?

  • Methodological Answer : Discrepancies arise from assay variability or compound purity. Mitigation steps include:

  • Standardized Protocols : Use consistent cell lines (e.g., HEK293 for receptor assays) and positive controls (e.g., SR141716 for cannabinoid receptors) .
  • Purity Validation : HPLC and NMR ensure >95% purity, minimizing off-target effects.
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial activity in vs. antitubulin effects in ) to identify trends.

Q. What in vivo models are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • Stress Response Models : Restraint stress-induced ACTH elevation in rats (oral administration at 10–30 mg/kg) .
  • Anticancer Models : Xenograft tumors treated with pyrazine derivatives (e.g., combretastatin analogues in ).
  • Neuropharmacology : Brain penetration studies using ex vivo receptor autoradiography to confirm CRF-1 occupancy .

Notes

  • Critical parameters for reproducibility: reaction stoichiometry, spectral validation, and biological assay standardization.
  • Advanced studies should prioritize mechanism-driven hypotheses (e.g., CRF-1 antagonism or tubulin polymerization inhibition ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.